molecular formula C15H17NO3S2 B2501345 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide CAS No. 1448027-06-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B2501345
CAS No.: 1448027-06-2
M. Wt: 323.43
InChI Key: GUOQZCPGWTWVDK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17NO3S2 and its molecular weight is 323.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

Compounds containing thiophene and sulfonamide groups have demonstrated antimicrobial properties. For example, derivatives of benzo[b]thiophene-2-sulfonamide were investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. These compounds, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, showed significant ocular hypotensive activity, indicating their potential in antimicrobial applications (Graham et al., 1989).

Synthesis and Evaluation of Anticonvulsant Agents

Research has also been conducted on synthesizing azoles incorporating a sulfonamide moiety to act as anticonvulsant agents. Compounds synthesized through the reaction of 2‐(cyano or chloro)‐N‐(4‐(N‐thiazol‐2‐ylsulfamoyl)phenyl)acetamide with various reagents showed promising anticonvulsant activity. This highlights the sulfonamide's role in developing potential treatments for convulsions (Farag et al., 2012).

Enantioselective Organocatalysis

Aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts, facilitating reactions between α,β-unsaturated aldehydes and sulfur ylides to produce cyclopropane products with high enantiomeric excesses. This demonstrates the application of sulfonamide-based catalysts in achieving enantioselectivity in organic synthesis (Hartikka et al., 2007).

Antibacterial Compound Synthesis

The synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications has been explored, aiming to create effective antibacterial agents. Precursors were reacted with various compounds to produce derivatives with significant antibacterial activities, showing the sulfonamido group's utility in developing new antibacterial agents (Azab et al., 2013).

Proton Exchange Membranes for Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups have been synthesized and evaluated for use as proton exchange membranes in fuel cells. These materials showed high proton conductivity and mechanical properties, indicating their potential in energy-related applications (Bae et al., 2009).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-15(13-8-9-13,12-5-2-1-3-6-12)11-16-21(18,19)14-7-4-10-20-14/h1-7,10,13,16-17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQZCPGWTWVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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